3,5-Bis(methoxymethyl)phenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

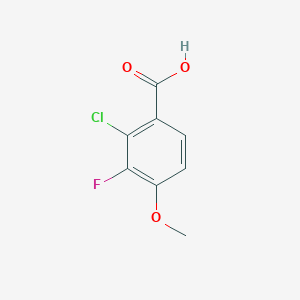

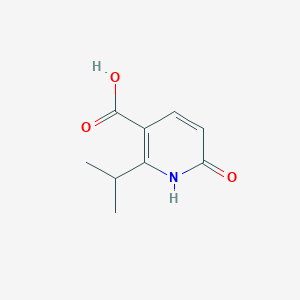

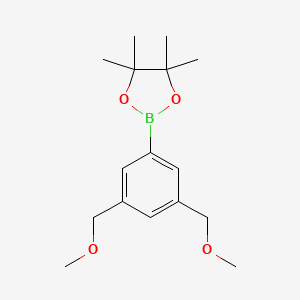

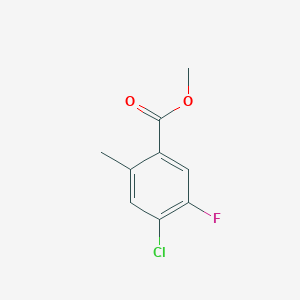

“3,5-Bis(methoxymethyl)phenylboronic acid pinacol ester” is a chemical compound with the molecular weight of 292.18 . Its IUPAC name is 2-[3,5-bis(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C16H25BO4/c1-15(2)16(3,4)21-17(20-15)14-8-12(10-18-5)7-13(9-14)11-19-6/h7-9H,10-11H2,1-6H3 .Chemical Reactions Analysis

Boronic esters, including pinacol esters, are known to be susceptible to hydrolysis, especially at physiological pH . The rate of this reaction is influenced by the substituents in the aromatic ring and the pH of the solution .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is recommended to be stored in a refrigerator .Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

The primary target of 3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronate ester transfers the organic group it carries to the palladium catalyst . This is a key step in the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The boronate ester plays a crucial role in the transmetalation step, where it transfers the organic group to the palladium catalyst . This leads to the formation of a new carbon-carbon bond .

Pharmacokinetics

For instance, phenylboronic pinacol esters are known to be susceptible to hydrolysis, especially at physiological pH .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of various organic compounds, making the Suzuki–Miyaura cross-coupling reaction a valuable tool in organic chemistry .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of phenylboronic pinacol esters is known to be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability must be considered in the context of these environmental conditions .

Biochemical Analysis

Biochemical Properties

Boronic acids and their esters are generally known to interact with various enzymes and proteins

Cellular Effects

Boronic acids and their esters are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Boronic acids and their esters are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that boronic acids and their esters, including 3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester, are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological pH . This suggests that the effects of this compound may change over time due to its instability in aqueous environments.

Metabolic Pathways

Boronic acids and their esters are known to be involved in various metabolic pathways

properties

IUPAC Name |

2-[3,5-bis(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO4/c1-15(2)16(3,4)21-17(20-15)14-8-12(10-18-5)7-13(9-14)11-19-6/h7-9H,10-11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRAVTWWXNWEPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)COC)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6306201.png)

![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)